Rosiglitazone hydrochloride, (R)-
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Overview
Description
Rosiglitazone hydrochloride (R)- is a pharmaceutical compound primarily used in the management of type 2 diabetes mellitus. This compound is marketed under the trade name Avandia.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rosiglitazone hydrochloride (R)- is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of specific starting materials under controlled conditions, including the use of catalysts and reagents to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of Rosiglitazone hydrochloride (R)- involves large-scale chemical reactions carried out in reactors. The process is optimized to achieve high yields and purity, with rigorous quality control measures in place to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Rosiglitazone hydrochloride (R)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are carefully separated and purified during the synthesis process.
Scientific Research Applications
Rosiglitazone hydrochloride (R)- has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying thiazolidinedione chemistry.
Biology: Research on its biological effects includes studying its impact on cellular processes and gene expression.
Medicine: It is extensively studied for its therapeutic potential in treating type 2 diabetes and other metabolic disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Rosiglitazone hydrochloride (R)- exerts its effects by acting as an agonist for peroxisome proliferator-activated receptor-gamma (PPARγ). This activation leads to an increase in insulin sensitivity in target tissues, such as muscle and fat cells, resulting in improved glucose uptake and utilization. The molecular targets and pathways involved include the regulation of genes involved in glucose and lipid metabolism.
Comparison with Similar Compounds
Pioglitazone
Troglitazone
Lobeglitazone
Rivoglitazone
Properties
CAS No. |
148622-14-4 |
---|---|
Molecular Formula |
C18H20ClN3O3S |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
(5R)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H/t15-;/m1./s1 |
InChI Key |
XRSCTTPDKURIIJ-XFULWGLBSA-N |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)C[C@@H]2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl |
Origin of Product |
United States |
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